molecular formula C48H84N3O10P B140128 Dioleoylphosphatidyl-ddc CAS No. 147556-77-2

Dioleoylphosphatidyl-ddc

Cat. No.: B140128
CAS No.: 147556-77-2
M. Wt: 894.2 g/mol
InChI Key: FYWMPROSVIHQFQ-XVSOQNEDSA-N
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Description

Dioleoylphosphatidyl-ddc is a phospholipid derivative that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a conjugate of dioleoylphosphatidyl and dideoxycytidine, which is known for its antiviral properties. The combination of these two molecules results in a compound that can be used in various biomedical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioleoylphosphatidyl-ddc typically involves the conjugation of dioleoylphosphatidyl with dideoxycytidine. This process can be carried out using standard phospholipid synthesis techniques, which often involve the use of coupling agents and catalysts to facilitate the reaction. The reaction conditions usually include anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and crystallization to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dioleoylphosphatidyl-ddc can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated bonds in the dioleoylphosphatidyl moiety.

    Reduction: Reduction reactions can target the dideoxycytidine component.

    Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups of the dideoxycytidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioleoylphosphatidyl moiety can lead to the formation of epoxides and hydroxylated derivatives, while reduction of the dideoxycytidine component can yield various reduced forms of the nucleoside.

Scientific Research Applications

Dioleoylphosphatidyl-ddc has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid-nucleoside conjugates and their interactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential as a delivery vehicle for nucleic acids.

    Medicine: Explored for its antiviral properties, particularly in the treatment of HIV and hepatitis B.

    Industry: Utilized in the development of liposomal formulations for drug delivery and other biomedical applications.

Mechanism of Action

The mechanism of action of dioleoylphosphatidyl-ddc involves its incorporation into cell membranes, where it can interact with various molecular targets. The dideoxycytidine component acts as a nucleoside reverse transcriptase inhibitor, which inhibits the replication of viral DNA by terminating the elongation of the DNA chain. This action is facilitated by the phospholipid moiety, which enhances the compound’s ability to integrate into lipid bilayers and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dioleoylphosphatidylcholine (DOPC): A similar phospholipid used in liposomal formulations.

    Dioleoylphosphatidylethanolamine (DOPE): Another phospholipid with applications in gene delivery.

    Dideoxycytidine (ddC): The nucleoside component of dioleoylphosphatidyl-ddc, known for its antiviral properties.

Uniqueness

This compound is unique due to its combination of a phospholipid and a nucleoside, which provides it with both membrane-integrating properties and antiviral activity. This dual functionality makes it a valuable compound for various biomedical applications, particularly in the development of targeted drug delivery systems and antiviral therapies.

Properties

IUPAC Name

[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMPROSVIHQFQ-XVSOQNEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147556-77-2
Record name 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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